molecular formula C8H14ClN3O2 B1402612 2-(Methoxymethyl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole hydrochloride CAS No. 1361112-10-8

2-(Methoxymethyl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole hydrochloride

Cat. No. B1402612
M. Wt: 219.67 g/mol
InChI Key: OXERPAOBVLYBMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(Methoxymethyl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole hydrochloride” is likely to be a synthetic organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and an oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine and oxadiazole rings suggests that this compound could have interesting chemical properties, as these rings are often found in biologically active compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some properties that could be relevant for this compound include its melting point, boiling point, solubility in various solvents, and its reactivity with other compounds .

Scientific Research Applications

Insecticidal Activity

2-(Methoxymethyl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole hydrochloride derivatives have been studied for their insecticidal activity. Elbarbary et al. (2021) synthesized 1,3,4-oxadiazole derivatives grafted on chitosan and polymethylmethacrylate, demonstrating good insecticidal activity against the cotton leafworm Spodoptera littoralis. The safety of these compounds was also confirmed using a human cell line (WI-38), suggesting potential as insecticide candidates (Elbarbary et al., 2021).

Antimicrobial and Anticancer Agents

The antimicrobial and anticancer properties of 1,3,4-oxadiazole derivatives, similar to the subject compound, have been explored. Ahsan and Shastri (2015) synthesized oxadiazole analogues and tested them for antiproliferative and antimicrobial activities. They found significant selectivity towards certain cancer cell lines and good antibacterial and antifungal activities (Ahsan & Shastri, 2015).

Application in Organic Light-Emitting Diodes

1,3,4-Oxadiazole derivatives have been applied in the fabrication of organic light-emitting diodes (LEDs). Wang et al. (2001) synthesized a bis(1,3,4-oxadiazole) system, which was used in LEDs with increased efficiency compared to single-layer devices (Wang et al., 2001).

Antioxidant Activity

1,3,4-Oxadiazole derivatives exhibit antioxidant activity. Mallesha et al. (2014) screened a series of 1,3,4-oxadiazole derivatives and found them to be effective radical scavengers (Mallesha et al., 2014).

properties

IUPAC Name

2-(methoxymethyl)-5-pyrrolidin-2-yl-1,3,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.ClH/c1-12-5-7-10-11-8(13-7)6-3-2-4-9-6;/h6,9H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXERPAOBVLYBMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(O1)C2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methoxymethyl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methoxymethyl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole hydrochloride
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2-(Methoxymethyl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole hydrochloride
Reactant of Route 3
2-(Methoxymethyl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole hydrochloride
Reactant of Route 4
2-(Methoxymethyl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole hydrochloride
Reactant of Route 5
2-(Methoxymethyl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole hydrochloride
Reactant of Route 6
2-(Methoxymethyl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole hydrochloride

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